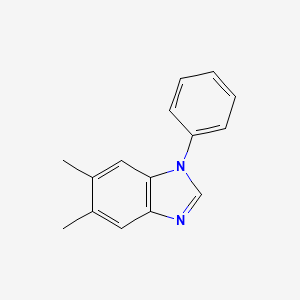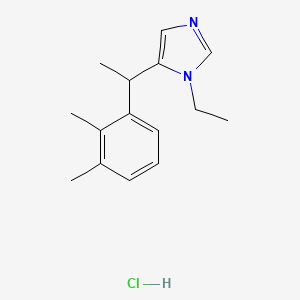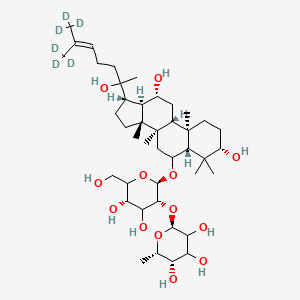
Ginsenoside Rg2-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside Rg2-d6 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological effects. This compound, in particular, has garnered attention for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside Rg2-d6 involves the extraction and purification from Panax ginseng. The process typically includes the following steps:
Extraction: The roots of Panax ginseng are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of recombinant glycoside hydrolases. These enzymes facilitate the large-scale production of high-purity this compound by selectively hydrolyzing specific glycosidic bonds .
化学反応の分析
Types of Reactions
Ginsenoside Rg2-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Hydrolysis: Enzymatic hydrolysis can break down this compound into smaller molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various deglycosylated derivatives of this compound, which may exhibit different pharmacological properties .
科学的研究の応用
Chemistry: Used as a model compound for studying glycosidic bond hydrolysis and oxidation-reduction reactions.
Biology: Investigated for its role in modulating cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and cancer. .
Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.
作用機序
Ginsenoside Rg2-d6 exerts its effects through various molecular targets and pathways:
PI3K/Akt Pathway: this compound activates the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which plays a crucial role in cell survival and apoptosis.
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It modulates the expression of inflammatory cytokines and enzymes, thereby reducing inflammation.
類似化合物との比較
Ginsenoside Rg2-d6 can be compared with other ginsenosides, such as:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Rb1: Exhibits anti-inflammatory and anti-cancer properties.
Ginsenoside Rh1: Has been studied for its potential in treating neurological disorders
Uniqueness
This compound is unique due to its specific molecular structure and the distinct pharmacological effects it exhibits. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for further research and development .
特性
分子式 |
C42H72O13 |
|---|---|
分子量 |
791.0 g/mol |
IUPAC名 |
(2S,5S,6S)-2-[(2R,3R,5S)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[7,7,7-trideuterio-2-hydroxy-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24?,25?,26+,27-,28-,29+,30+,31?,32?,33?,34+,35-,36-,37+,39+,40+,41+,42?/m0/s1/i1D3,2D3 |
InChIキー |
AGBCLJAHARWNLA-HJNCRBJASA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H](C([C@@H](C(O5)CO)O)O)O[C@H]6C(C([C@@H]([C@@H](O6)C)O)O)O)C)O)C)O)C([2H])([2H])[2H] |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


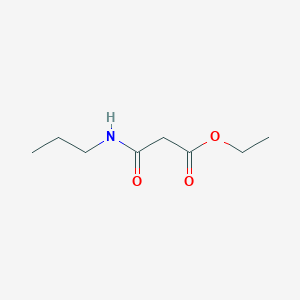
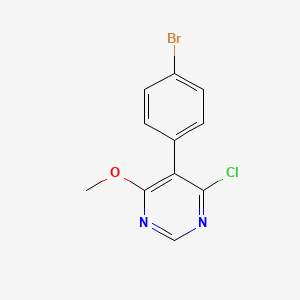
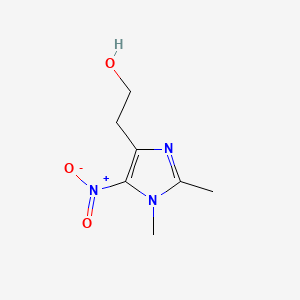

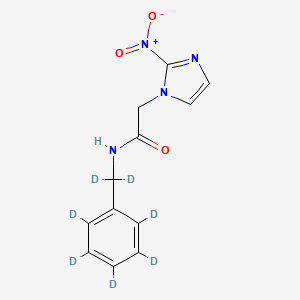
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
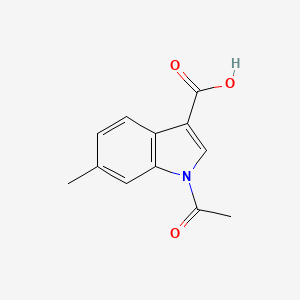
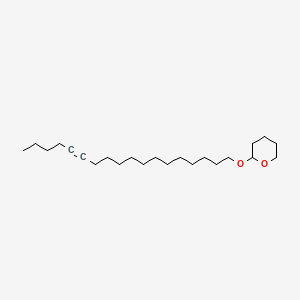
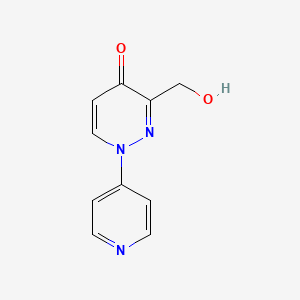
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)

![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
